molecular formula C12H12OS2 B13081806 (4-Methylsulfanylthiophen-3-yl)-phenylmethanol

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol

Katalognummer: B13081806
Molekulargewicht: 236.4 g/mol
InChI-Schlüssel: ZKQPTVSDYVCEGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol is an organic compound that features a thiophene ring substituted with a methylsulfanyl group and a phenylmethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanylthiophen-3-yl)-phenylmethanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylmethanol moiety can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Phenylmethyl derivatives

    Substitution: Halogenated or nitrated thiophene derivatives

Wissenschaftliche Forschungsanwendungen

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

    Industry: Used in the development of materials with unique electronic and optical properties, such as organic semiconductors and photovoltaic materials.

Wirkmechanismus

The mechanism of action of (4-Methylsulfanylthiophen-3-yl)-phenylmethanol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involving reactive oxygen species or sulfur metabolism, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methylsulfanylphenyl)-phenylmethanol
  • (4-Methylsulfanylthiophen-2-yl)-phenylmethanol
  • (4-Methylsulfanylthiophen-3-yl)-methylmethanol

Uniqueness

(4-Methylsulfanylthiophen-3-yl)-phenylmethanol is unique due to the specific positioning of the methylsulfanyl group on the thiophene ring and the presence of the phenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C12H12OS2

Molekulargewicht

236.4 g/mol

IUPAC-Name

(4-methylsulfanylthiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3

InChI-Schlüssel

ZKQPTVSDYVCEGB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CSC=C1C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.